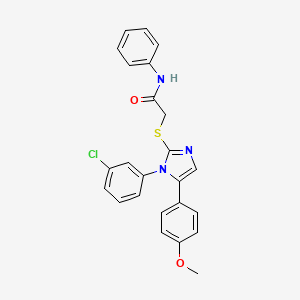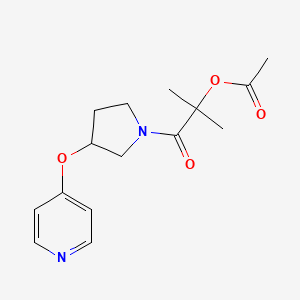![molecular formula C14H17F2NO2 B2789278 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one CAS No. 2320379-84-6](/img/structure/B2789278.png)
1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The difluoromethyl group can be introduced via nucleophilic substitution reactions.
- Common reagents: Difluoromethylating agents such as difluoromethyl bromide.
- Reaction conditions: Typically carried out at low temperatures to control the reactivity.
Attachment of the Methoxyphenyl Group:
- The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction.
- Common reagents: Methoxybenzene, acyl chloride, and a Lewis acid catalyst such as aluminum chloride (AlCl3).
- Reaction conditions: The reaction is usually performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:
-
Formation of the Azetidine Ring:
- Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
- Common reagents: Sodium hydride (NaH), tetrahydrofuran (THF), and a suitable halogenated precursor.
- Reaction conditions: Refluxing the mixture under an inert atmosphere.
化学反应分析
Types of Reactions: 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
- Major products: Oxidized derivatives with ketone or carboxylic acid functionalities.
-
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Major products: Corresponding alcohol derivatives.
-
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents: Halogenating agents, nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with various functional groups.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its structural properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
作用机制
The mechanism of action of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity, while the azetidine ring may contribute to the compound’s stability and bioavailability.
相似化合物的比较
1-(3-(Trifluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
1-(3-(Fluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness: 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the difluoromethyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various applications.
属性
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-12-5-2-10(3-6-12)4-7-13(18)17-8-11(9-17)14(15)16/h2-3,5-6,11,14H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLBKYZBPQVKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2789198.png)
![N-(2-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2789200.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789203.png)
![2-(4-chlorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2789204.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2789205.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2789206.png)
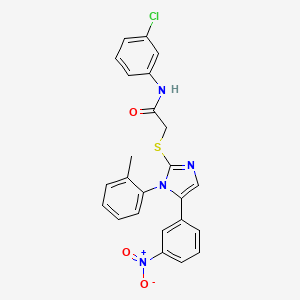
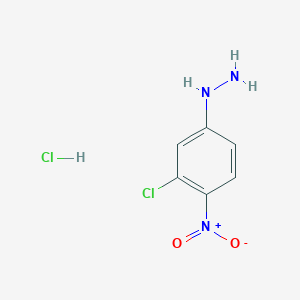
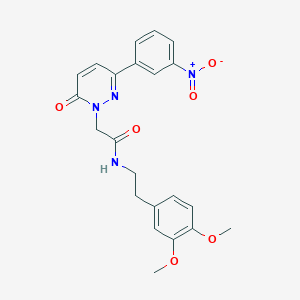
![6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2789212.png)
![6-Methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B2789214.png)
